2-Chloro-4-(1H-pyrazol-1-yl)benzamide
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Overview
Description
2-Chloro-4-(1H-pyrazol-1-yl)benzamide is a chemical compound with the molecular formula C10H8ClN3O and a molecular weight of 221.64 g/mol . It is characterized by the presence of a chloro group, a pyrazolyl group, and a benzamide moiety. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-Chloro-4-(1H-pyrazol-1-yl)benzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with hydrazine hydrate to form 2-chloro-4-hydrazinylbenzoic acid. This intermediate is then cyclized with an appropriate reagent to form the pyrazole ring, resulting in the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
2-Chloro-4-(1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex structures
Common reagents used in these reactions include hydrazine hydrate, various oxidizing and reducing agents, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-(1H-pyrazol-1-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Chloro-4-(1H-pyrazol-1-yl)benzamide can be compared with other similar compounds, such as:
2-Chloro-4-(1H-pyrazol-1-yl)benzaldehyde: This compound has a similar structure but with an aldehyde group instead of a benzamide group.
2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid: This compound has a carboxylic acid group instead of a benzamide group.
1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone: This compound has a pyrazolone ring and a sulfonic acid group, making it structurally similar but functionally different.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8ClN3O |
---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
2-chloro-4-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C10H8ClN3O/c11-9-6-7(14-5-1-4-13-14)2-3-8(9)10(12)15/h1-6H,(H2,12,15) |
InChI Key |
ZEMBEJLNPTUEDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)C(=O)N)Cl |
Origin of Product |
United States |
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